N'-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide is a chemical compound with the molecular formula C21H27FN2O. It is known for its unique structure, which combines an adamantane core with a fluorophenyl group and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 4-fluorobenzaldehyde. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux for about one hour. Upon cooling, the crude product is filtered, washed with cold ethanol, and recrystallized to yield the final compound as colorless prisms .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide: Shares a similar structure but with a different substituent on the adamantane core.
N’-[1-(4-Fluorophenyl)butylidene]cyclopropanecarbohydrazide: Contains a cyclopropane ring instead of the adamantane core.
Uniqueness
N’-[(1E)-1-(4-Fluorophenyl)butylidene]adamantane-1-carbohydrazide is unique due to its combination of an adamantane core with a fluorophenyl group and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H27FN2O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)butylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H27FN2O/c1-2-3-19(17-4-6-18(22)7-5-17)23-24-20(25)21-11-14-8-15(12-21)10-16(9-14)13-21/h4-7,14-16H,2-3,8-13H2,1H3,(H,24,25)/b23-19+ |
InChI Key |
ZINDSZAJVZRTFH-FCDQGJHFSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)F |
Canonical SMILES |
CCCC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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